molecular formula C4H5BrO2 B1278470 1-Bromobutane-2,3-dione CAS No. 5308-51-0

1-Bromobutane-2,3-dione

Cat. No. B1278470
CAS RN: 5308-51-0
M. Wt: 164.99 g/mol
InChI Key: HOJZUQSKSVMXON-UHFFFAOYSA-N
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Description

The compound 1-Bromobutane-2,3-dione does not directly appear in the provided papers. However, the papers do discuss related brominated compounds and their properties, which can provide indirect insights into the characteristics of brominated diones. For instance, the solubility of brominated pyrrole dione in various solvents is studied, which might suggest similar solubility trends for 1-Bromobutane-2,3-dione due to the presence of the bromine atom and the dione moiety .

Synthesis Analysis

The synthesis of 1-Bromobutane-2,3-dione is not explicitly covered in the provided papers. However, an analogous process is described for 1-bromobutane, which is synthesized from n-butyl alcohol using red phosphorus and liquid bromine with sulfuric acid as a catalyst . This method could potentially be adapted for the synthesis of 1-Bromobutane-2,3-dione by modifying the starting materials and reaction conditions to incorporate the dione functionality.

Molecular Structure Analysis

While the molecular structure of 1-Bromobutane-2,3-dione is not analyzed in the papers, the structure of a related compound, 3,5,7-Cyclooctatriene-1,2-dione, and its 3-bromo derivative is characterized using 1H-NMR spectroscopy . This suggests that NMR spectroscopy could be a valuable tool for analyzing the molecular structure of 1-Bromobutane-2,3-dione as well.

Chemical Reactions Analysis

The papers do not provide information on the chemical reactions specifically involving 1-Bromobutane-2,3-dione. However, the synthesis paper for 1-bromobutane discusses the optimization of reaction conditions, which could be relevant for understanding the reactivity of brominated compounds in general . Additionally, the characterization of the 3-bromo derivative of cyclooctatriene dione through chemical reactions could offer insights into the reactivity of brominated diones .

Physical and Chemical Properties Analysis

The solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in various solvents is thoroughly investigated, providing a comprehensive understanding of how brominated diones behave in different solvent environments . This information could be extrapolated to predict the solubility behavior of 1-Bromobutane-2,3-dione in similar solvents. The study also employs mathematical models to correlate the solubility data, which could be useful for modeling the solubility of 1-Bromobutane-2,3-dione .

Scientific Research Applications

Synthesis of Organic Compounds

1-Bromobutane-2,3-dione has been explored in the synthesis of various organic compounds. For instance, cyclopentane-1,2-dione, a derivative of 1-Bromobutane-2,3-dione, is used as an intermediate in synthesizing compounds like propellanes, iso-coumarones, and pyrazines. It also shows potential as a precursor for the sesquiterpene, modhephene (Wrobel & Cook, 1980).

Alkylation Reactions

The compound is useful in alkylation reactions, particularly through its Cu(II) complexes. In research, 1-bromobutane-2,3-dione, via its copper(II) complexes, facilitates the alkylation of β-diketones like 3-methylpentane-2,4-dione and 2-methyl-1-phenylbutane-1,3-dione (Lloris, Marquet, & Moreno-Mañas, 1990).

Catalysis in Heck and Suzuki Reactions

1,3-Dicarbonyl compounds such as 1-bromobutane-2,3-dione have been identified as efficient and cost-effective phosphine-free ligands for palladium-catalyzed Heck and Suzuki reactions, useful in the synthesis of complex organic molecules (Cui, Li, Liu, & Guo, 2007).

Fluorescent Dye Synthesis

This compound has been used in synthesizing new types of fluorescent styryl dyes. These dyes exhibit strong fluorescence in both solution and solid states, making them significant for electroluminescence (EL) applications in EL devices (Jaung, Matsuoka, & Fukunishi, 1997).

Safety And Hazards

1-Bromobutane-2,3-dione is considered hazardous. It is corrosive and can cause skin irritation and serious eye irritation . It is recommended to avoid breathing its vapors and to avoid contact with skin and eyes .

Future Directions

While specific future directions for 1-Bromobutane-2,3-dione are not available, oxacyclopropane rings, also called epoxide rings, are useful reagents that may be opened by further reaction to form anti vicinal diols . This suggests potential future applications in the synthesis of complex organic compounds.

properties

IUPAC Name

1-bromobutane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO2/c1-3(6)4(7)2-5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJZUQSKSVMXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449548
Record name 1-bromobutane-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromobutane-2,3-dione

CAS RN

5308-51-0
Record name 1-bromobutane-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromobutane-2,3-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RJ Cannon, D Agyemang, NL Curto… - Flavour and …, 2015 - Wiley Online Library
Grown predominantly in France, Ciflorette strawberries (Fragaria × ananassa ‘Ciflorette’) possess a well‐balanced fruity aroma and a sweet, creamy taste. The goal of this study was to …
Number of citations: 25 onlinelibrary.wiley.com
MA Matulenko, CH Lee, M Jiang, RR Frey… - Bioorganic & medicinal …, 2005 - Elsevier
4-Amino-5,7-disubstituted pyridopyrimidines are potent, non-nucleoside inhibitors of adenosine kinase (AK). We recently identified a potent, orally efficacious analog, 4 containing a 7-…
Number of citations: 65 www.sciencedirect.com
W Engel, P Schieberle - Journal of agricultural and food chemistry, 2002 - ACS Publications
Fructose was reacted in the presence of either cysteamine (model A) or isothiaproline (model B) in aqueous buffer at 145 C and pH 7.0. Application of an aroma extract dilution analysis …
Number of citations: 20 pubs.acs.org
H Iqbal, T Akhtar, M Haroon, A Aktaş… - Chemistry & …, 2023 - Wiley Online Library
The molecular hybrid approach is very significant to combat various drug‐resistant disorders. A simple, convenient, and cost‐effective synthesis of thiazole‐based chalcones is …
Number of citations: 1 onlinelibrary.wiley.com
BH Lee, JY Jaung, J Cho, KJ Yoon - Polymer Bulletin, 2003 - Springer
Novel poly (p-phenylenevinylene) polymers containing the quinoxaline group were prepared by the Horner-Wadsworth-Emmons reaction of the various diphosphonic acid diethyl ester …
Number of citations: 17 link.springer.com
Z Yan, A Liu, Y Ou, J Li, H Yi, N Zhang, M Liu… - Bioorganic & medicinal …, 2019 - Elsevier
Diflumetorim is a member of pyrimidinamine fungicides that possess excellent antifungal activities. Nevertheless, as reported that the activity of diflumetorim to corn rust (Puccinia sorghi…
Number of citations: 33 www.sciencedirect.com
CJ Magnus, P Lee, J Bonaventura, R Zemla, JL Gomez… - researchgate.net
Chemogenetics enables non-invasive chemical control over cell populations in behaving animals. Despite widespread use, existing ligands show insufficient potency or selectivity. …
Number of citations: 0 www.researchgate.net
AK Gyul'nazaryan, TA Sahakyan, GT Sargsyan… - Russian Journal of …, 2016 - Springer
Stevens rearrangement was studied of ammonium salts where piperidinium or morpholinium groups are linked to prop-2-yn-1-yl moiety and labile hydrogen atom functions (…
Number of citations: 4 link.springer.com

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